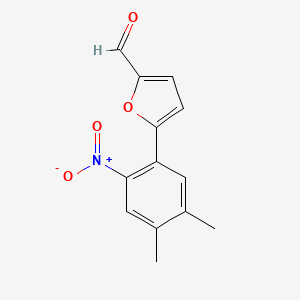

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-11(12(14(16)17)6-9(8)2)13-4-3-10(7-15)18-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBIXLIJOSHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. The synthesis is centered around the powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step protocols for the preparation of key precursors, and culminate in a validated procedure for the target molecule's synthesis. Furthermore, it will address the purification and characterization of the final compound, offering a complete workflow for researchers in the field.

Introduction and Strategic Overview

The 5-arylfuran-2-carbaldehyde scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The specific target of this guide, this compound, incorporates a substituted nitrophenyl group, which can serve as a versatile handle for further chemical modifications or as a key pharmacophore.

The synthetic strategy outlined herein is a convergent approach, relying on the late-stage coupling of two key building blocks: 5-bromofuran-2-carbaldehyde (1) and 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2) . This approach was selected for its high efficiency, functional group tolerance, and the commercial availability or straightforward synthesis of the starting materials. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this transformation, offering mild reaction conditions and generally high yields.[1]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Synthesis of Precursors

The success of the final coupling step is contingent upon the efficient and high-purity synthesis of the two key precursors.

Synthesis of 5-bromofuran-2-carbaldehyde (1)

5-Bromofuran-2-carbaldehyde is a crucial intermediate that can be reliably synthesized from commercially available furfural. While several bromination methods exist, the use of a stable and selective brominating agent is paramount to avoid over-bromination and other side reactions.

Protocol: Bromination of Furfural

This protocol is adapted from established methods for the selective bromination of furans.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Furfural | 96.09 | 9.61 g (8.0 mL) | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Silica Gel | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfural (0.1 mol) in 150 mL of dichloromethane.

-

To this solution, add N-bromosuccinimide (0.1 mol) portion-wise over 15 minutes at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 5-bromofuran-2-carbaldehyde as a pale yellow solid.

Synthesis of 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2)

The synthesis of this specific boronic acid derivative is a critical step. A reliable method involves the iridium-catalyzed borylation of the corresponding aryl C-H bond. Using the pinacol ester of diboron provides a stable and easily handled source of boron.

Protocol: Iridium-Catalyzed Borylation of 1,2-Dimethyl-4-nitrobenzene

This protocol is based on modern C-H activation/borylation methodologies.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,2-Dimethyl-4-nitrobenzene | 151.16 | 1.51 g | 0.01 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 0.012 |

| [Ir(cod)OMe]₂ | 662.7 | 0.066 g | 0.0001 |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | 268.42 | 0.054 g | 0.0002 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| Silica Gel | - | As needed | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,2-dimethyl-4-nitrobenzene (0.01 mol), bis(pinacolato)diboron (0.012 mol), [Ir(cod)OMe]₂ (1 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (2 mol%).

-

Add 50 mL of anhydrous tetrahydrofuran via syringe.

-

Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester as a solid.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final C-C bond formation can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-bromofuran-2-carbaldehyde (1) | 174.98 | 1.75 g | 0.01 |

| 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (2) | 293.15 | 3.52 g | 0.012 |

| Pd(PPh₃)₄ | 1155.56 | 0.231 g | 0.0002 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 0.02 |

| Toluene | 92.14 | 40 mL | - |

| Ethanol | 46.07 | 10 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine 5-bromofuran-2-carbaldehyde (0.01 mol), 4,5-dimethyl-2-nitrophenylboronic acid pinacol ester (0.012 mol), and sodium carbonate (0.02 mol).

-

Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (2 mol%) to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.70 (s, 1H, CHO)

-

δ 8.05 (s, 1H, Ar-H)

-

δ 7.75 (s, 1H, Ar-H)

-

δ 7.40 (d, J = 3.6 Hz, 1H, Furan-H)

-

δ 6.80 (d, J = 3.6 Hz, 1H, Furan-H)

-

δ 2.35 (s, 3H, CH₃)

-

δ 2.30 (s, 3H, CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 177.5 (CHO)

-

δ 157.0, 152.0, 148.0, 138.0, 135.0, 130.0, 125.0, 122.0, 118.0, 112.0 (Aromatic & Furan Carbons)

-

δ 20.0, 19.5 (CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3100 (C-H aromatic)

-

~2950 (C-H aliphatic)

-

~1680 (C=O aldehyde)

-

~1520, 1340 (NO₂)

-

-

Mass Spectrometry (EI):

-

Calculated for C₁₃H₁₁NO₄: m/z = 245.07. Found: [M]⁺ at 245.

-

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. By employing a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction, this guide provides researchers with a practical and scalable method to access this valuable chemical entity. The detailed protocols for the synthesis of the key precursors and the final product, along with the expected characterization data, should serve as a comprehensive resource for scientists in drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Hassan, A. S.; et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 2015 , 58 (2), 113-149. [Link]

-

Ishiyama, T.; et al. A new iridium-catalyzed C–H borylation of arenes and heteroarenes. Tetrahedron, 2003 , 59 (15), 2549-2554. [Link]

-

Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

-

Tyrell, J. H.; et al. A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Chem. Soc. Rev., 2011 , 40, 5025-5064. [Link]

-

Ahmad, S.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J IRAN CHEM SOC, 2022 , 19, 2367–2379. [Link]

Sources

An In-Depth Technical Guide to 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde: Data Unavailability and Analysis of a Close Structural Analog

A Note to Our Scientific Audience:

Extensive searches of publicly available scientific databases and literature have yielded no specific data regarding the physicochemical characteristics, synthesis, or analytical protocols for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde . This suggests that the compound is likely a novel chemical entity or not widely reported in the scientific domain.

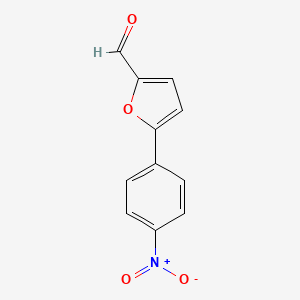

In the spirit of scientific advancement and to provide valuable, relevant information, this guide will instead focus on a close structural analog, 5-(4-nitrophenyl)furan-2-carbaldehyde . This well-documented compound shares the core furan-2-carbaldehyde and nitrophenyl moieties, making its physicochemical properties a valuable surrogate for preliminary understanding and potential future research into its dimethylated counterpart.

Technical Guide: Physicochemical Characteristics of 5-(4-Nitrophenyl)furan-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the known physicochemical properties of 5-(4-nitrophenyl)furan-2-carbaldehyde, offering insights into its chemical behavior and laying a foundation for the study of related compounds.

Chemical Identity and Structure

5-(4-Nitrophenyl)furan-2-carbaldehyde is an organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position.

-

IUPAC Name: 5-(4-nitrophenyl)furan-2-carbaldehyde[1]

-

Synonyms: 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[1][2][3]

Chemical Structure:

Caption: Chemical structure of 5-(4-nitrophenyl)furan-2-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems and its formulation into pharmaceutical products.

| Property | Value | Source(s) |

| Appearance | Yellow to dark yellow solid; Light yellow to orange powder/crystal | [2][3] |

| Melting Point | 204-206 °C | [2] |

| 205.0 to 209.0 °C | [3] | |

| Boiling Point | 406.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated) | [2] |

| Flash Point | 199.9 °C | [2] |

| Vapor Pressure | 7.89E-07 mmHg at 25°C | [2] |

| Refractive Index | 1.618 | [2] |

| XLogP3-AA | 2.3 | [1] |

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of 5-(4-nitrophenyl)furfural involves a reaction between 4-nitrobenzaldehyde and furan. A subsequent hydrogenation reduction can be employed to remove the nitro functional group if the corresponding amine is desired[2].

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 5-(4-nitrophenyl)furfural.

Reactivity

The chemical reactivity of 5-(4-nitrophenyl)furan-2-carbaldehyde is dictated by its functional groups: the aldehyde, the nitro group, and the aromatic systems. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of other derivatives. The furan and phenyl rings can undergo electrophilic substitution, although the electron-withdrawing nature of the nitro and aldehyde groups deactivates the rings to some extent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 5-(4-nitrophenyl)furan-2-carbaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) of the aldehyde and the nitro (N-O) stretches.

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound, with a typical specification of >98.0%[3].

Safety and Handling

Based on available data, 5-(4-nitrophenyl)furan-2-carbaldehyde is classified as an irritant and is harmful if swallowed.

-

Hazard Statements:

-

Precautionary Measures:

Experimental Protocol: General Handling and Storage

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place (recommended <15°C)[3].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications and Future Directions

Compounds containing the nitrophenylfuran scaffold are of interest in medicinal chemistry. For instance, related structures have been investigated for their potential antibacterial and fungistatic properties. This compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. It is also identified as Dantrolene USP Related Compound C, indicating its relevance as an impurity or reference standard in the pharmaceutical industry[6].

Future research on this compound would logically begin with its synthesis, likely through a coupling reaction involving a suitably substituted nitrophenyl derivative and a furan precursor. Following a successful synthesis, a thorough physicochemical characterization, mirroring the data presented here for its analog, would be the next critical step.

References

-

5-(4-nitrophenyl)furfural - ChemBK. (2024-04-10). [Link]

-

7147-77-5[5-(4-Nitrophenyl)furan-2-carbaldehyde] - Acmec Biochemical. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2015-08-07). [Link]

-

5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem. [Link]

-

5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN - Georganics. [Link]

Sources

- 1. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 7147-77-5[5-(4-Nitrophenyl)furan-2-carbaldehyde]- Acmec Biochemical [acmec.com.cn]

- 5. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 6. 5-(2-Nitrophenyl)furfural 99 20000-96-8 [sigmaaldrich.com]

An In-depth Technical Guide to 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde: Nomenclature, Structure, and Proposed Synthesis

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, detailing its systematic IUPAC nomenclature, chemical structure, and a proposed synthetic pathway with detailed experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel substituted aryl-furan derivatives.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature is derived from its core heterocyclic structure, a furan ring, with specific substituents at designated positions.

-

Furan-2-carbaldehyde : The foundational structure is a furan ring with a carbaldehyde (an aldehyde group, -CHO) attached to the carbon at position 2. This aldehyde functional group is a key feature, offering a reactive site for a multitude of chemical transformations. Furan and its derivatives are significant in medicinal chemistry due to their diverse pharmacological activities.[1]

-

5-(...) : This indicates that a substituent is attached to the carbon at position 5 of the furan ring.

-

4,5-Dimethyl-2-nitrophenyl : The substituent at position 5 is a phenyl group which is itself substituted with:

-

A nitro group (-NO2) at its 2-position.

-

Two methyl groups (-CH3) at its 4- and 5-positions.

-

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The proposed two-step synthesis involves the preparation of a custom boronic acid followed by a Suzuki-Miyaura coupling reaction.

Sources

Potential biological activity of nitrophenylfuran derivatives

An In-Depth Technical Guide to the Biological Activity of Nitrophenylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Privileged Scaffold

The furan scaffold, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential.[1] When this core is functionalized with a nitrophenyl group, it creates a class of compounds—nitrophenylfuran derivatives—that have consistently demonstrated potent and diverse biological activities. Their story is not just one of historical significance, with drugs like nitrofurantoin being used for decades, but one of renewed interest, driven by the urgent need for novel therapeutic strategies against drug-resistant pathogens and hard-to-treat cancers. This guide serves as a technical deep-dive for the modern researcher, synthesizing foundational mechanisms with practical, field-proven methodologies to unlock the full potential of this versatile chemical class.

The Core Mechanism: Bioreductive Activation of a Nitro Prodrug

The biological activity of most nitrophenylfuran derivatives is intrinsically linked to the enzymatic reduction of the nitro (NO₂) group.[2] This feature positions them as prodrugs, which remain relatively inert until they are activated within the target cell or microorganism.

The process is a cascade:

-

Enzymatic Reduction: Type I nitroreductases, often found in bacteria, parasites, and hypoxic cancer cells, transfer electrons to the nitro group.

-

Generation of Reactive Species: This reduction generates a series of highly reactive, cytotoxic intermediates, including the nitroso and hydroxylamino derivatives, as well as radical species.

-

Multi-Target Damage: These reactive intermediates are electrophilic and indiscriminately attack a wide range of cellular macromolecules, including DNA, RNA, ribosomal proteins, and metabolic enzymes.[3]

This multi-targeted mechanism is a key strategic advantage; it significantly lowers the probability of resistance developing through a single-point mutation, a common failure point for many targeted therapies. The specific type of nitroreductase and the redox potential of the cell are critical determinants of the compound's selective toxicity.

Caption: The bioreductive activation cascade of nitrophenylfurans.

Antimicrobial Applications: A Renewed Assault on Pathogens

Nitrofuran derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[4][5] This makes them valuable candidates in an era of widespread antibiotic resistance.

Causality in Experimental Design: Why MIC is Just the Starting Point

While the Minimum Inhibitory Concentration (MIC) is the foundational metric for antimicrobial potency, it is a static measurement that does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. A comprehensive evaluation, therefore, requires a logical progression of assays.

Caption: Logical workflow for antimicrobial drug candidate validation.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Trustworthiness through Validation: This protocol is a direct extension of the MIC assay. Its validity depends on the accuracy of the preceding MIC determination and the inclusion of a growth control to ensure the subculture medium is viable.

-

Prerequisite: Perform a standard broth microdilution MIC assay and determine the MIC for the test compound against the target bacterium.

-

Subculturing: From the wells of the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, take a 10 µL aliquot.

-

Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent. Also, plate an aliquot from the positive growth control well from the MIC plate to validate that the bacteria are viable and the agar supports growth.

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

Analysis: Observe the plates for bacterial growth. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 0.1% of colonies from the initial inoculum control).

Anticancer Activity: Exploiting the Tumor Microenvironment

A defining characteristic of many solid tumors is hypoxia—regions of low oxygen supply that result from rapid and disorganized tumor growth.[6][7] This hypoxic environment, which renders many conventional therapies ineffective, is the ideal trigger for the selective activation of nitrophenylfuran derivatives.

Hypoxia-Selective Cytotoxicity

Tumor cells in hypoxic regions often overexpress nitroreductase enzymes. This creates a therapeutic window where the nitrophenylfuran prodrug is preferentially activated to its cytotoxic form in the tumor, while sparing healthy, well-oxygenated tissues.[6] The resulting reactive species induce cell death (apoptosis) through DNA damage and the generation of overwhelming oxidative stress.[8]

Data Presentation: In Vitro Anticancer Activity

Summarizing cytotoxicity data is crucial for comparing derivatives and identifying leads. The IC₅₀ (half-maximal inhibitory concentration) is the standard metric.

| Compound ID | Cell Line | Condition | IC₅₀ (µM) | Selectivity Index (SI)¹ | Source |

| 3f | HCT-116 (Colon) | Normoxia | 2.38 | 8.9 | [9] |

| 3f | HT-29 (Colon) | Normoxia | 7.89 | 1.96 | [9] |

| Hybrid 3 | HCT 116 (Colon) | Normoxia | 1.62 | Not Reported | [10] |

| Hybrid 6 | HCT 116 (Colon) | Normoxia | 8.8 | Not Reported | [10] |

| Compound 21b | HCT116 (Colon) | Hypoxia | 4.69 | Not Reported | [6] |

| Compound 21b | HCT116 (Colon) | Normoxia | 12.50 | Not Reported | [6] |

¹Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher SI is desirable.

Antiparasitic Activity: A Neglected Disease Arsenal

Many pathogenic protozoa, including Leishmania and Trypanosoma species, rely on unique metabolic pathways and possess nitroreductases, making them susceptible to nitrofuran-based drugs.[11][12][13] Indeed, repurposed nitrofuran antibiotics have shown potent antileishmanial activity.[11][13] The development of novel derivatives specifically targeting parasitic nitroreductases is a promising strategy for treating neglected tropical diseases.[14][15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Optimizing the nitrophenylfuran scaffold requires a deep understanding of how chemical modifications influence biological activity. This is the core of medicinal chemistry.

-

The Nitro Group is Essential: The reduction of the nitro group is paramount for the activity of most compounds in this class.[2][16] Its removal typically leads to a complete loss of potency.

-

Linker and Side Chains Matter: The side chain at the C2 position of the furan ring is critical for target selectivity. Modifying this part of the molecule can enhance potency and modulate the pharmacokinetic properties of the drug.[3]

-

Hybrid Molecules Show Promise: Combining the nitrofuran scaffold with other known pharmacophores, such as isatin or thiazolidinone, has yielded hybrid molecules with potent dual antimicrobial and anticancer activities.[8][10]

-

Electronic Properties are Key: Quantitative structure-activity relationship (QSAR) studies have shown that the electronic properties of the substituents, which influence the ease of nitro group reduction, are a major determinant of antibacterial activity, often more so than hydrophobicity.[16][17]

Future Outlook: From Bench to Bedside

The therapeutic journey of nitrophenylfuran derivatives is far from over. Their proven efficacy and multi-faceted mechanisms of action ensure their continued relevance.

Key areas for future research include:

-

Targeted Delivery Systems: Encapsulating nitrophenylfuran derivatives in nanoparticles to improve solubility and target delivery specifically to tumor or infection sites.

-

Combination Therapies: Using these agents to sensitize hypoxic tumor cells to radiation or to act synergistically with other classes of antibiotics.

-

Enzyme-Specific Design: Designing derivatives that are selectively activated by specific microbial or tumor-associated nitroreductases to further improve the therapeutic index and reduce off-target toxicity.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to build upon this privileged scaffold, developing the next generation of highly effective agents to combat our most pressing medical challenges.

References

- Title: Dichlorophenyl Furan Derivatives: A Comparative Guide to their Structure-Activity Relationships - Benchchem Source: BenchChem URL

- Title: Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)

- Source: National Center for Biotechnology Information (PMC)

- Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative Source: Royal Society of Chemistry Publishing URL

- Source: National Center for Biotechnology Information (PMC)

- Title: Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Source: National Center for Biotechnology Information URL

- Title: Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study Source: PubMed URL

- Title: Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)

- Source: National Center for Biotechnology Information (PMC)

- Title: The application of nitro group derivatives as hypoxia‐targeted...

- Title: Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature Source: Pharmacognosy Communications URL

- Source: National Center for Biotechnology Information (PMC)

- Title: (PDF)

- Title: Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives Source: PubMed URL

- Title: Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives Source: Hindawi URL

- Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)

- Title: Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)

- Title: Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)

- Title: Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance Source: National Center for Biotechnology Information URL

- Title: Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships Source: PubMed URL

- Title: Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification Source: National Center for Biotechnology Information URL

- Title: The nitrofuran derivatives, 1–17, as studied in this work.

- Title: Structure of antileishmanially active synthesised nitrofurantoin analogues.

- Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- Title: (PDF)

- Title: Thiophene derivatives activity against the protozoan parasite Leishmania infantum Source: Semantic Scholar URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in vitro Antileishmanial Efficacy and Hit/Lead Identification of Nitrofurantoin‐Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1, 3, 4-Thiadiazole-2-yl]-4-BenzoylePiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Solubility profile of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound with potential applications in drug discovery. We will explore the theoretical principles governing solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the interpretation of solubility data in the context of pharmaceutical development. This document is designed to be a practical and authoritative resource for scientists working on the characterization of novel chemical entities.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Poor solubility is a major contributor to the high attrition rates of promising drug candidates. This compound, as a nitrophenylfuran derivative, belongs to a class of compounds known for their diverse biological activities.[1] However, its aromatic and nitro-functionalized structure suggests that it may present solubility challenges.

A thorough understanding of the solubility of this compound in various organic solvents is essential for:

-

Early-Stage Drug Discovery: Ensuring reliable results in in-vitro assays and enabling the preparation of stock solutions for screening campaigns.

-

Pre-formulation and Formulation Development: Selecting appropriate solvent systems for crystallization, purification, and the development of stable and bioavailable dosage forms.

-

Process Chemistry: Optimizing reaction and work-up conditions during chemical synthesis.

This guide will provide a robust framework for systematically evaluating the solubility of this compound.

The Science of Solubility: A Molecular Perspective

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful starting point for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The overall polarity of a molecule is a balance between its polar and non-polar regions.

The dissolution process can be conceptualized as a three-step cycle:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute is solvated by the solvent molecules.

The net enthalpy change of these processes, along with the change in entropy, determines the Gibbs free energy of dissolution and thus the solubility. Factors such as temperature and pressure also significantly influence solubility.[3]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound due to its high accuracy and reproducibility.[4][5][6] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[5][6][7]

Essential Materials and Instrumentation

-

This compound (purity >98%)

-

A selection of analytical grade organic solvents (e.g., DMSO, DMF, acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric glassware

-

Syringe filters (0.45 µm)

Step-by-Step Experimental Protocol

The following diagram illustrates the workflow for the isothermal shake-flask method.

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

-

Preparation of Calibration Standards: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). From this, create a series of standards by serial dilution to construct a calibration curve.

-

Sample Incubation: In duplicate or triplicate, add an excess amount of the solid compound to a vial. Add a precise volume of the test solvent. Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.

-

Sample Processing: After incubation, centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.

-

Quantification: Dilute the filtered sample with a suitable diluent to fall within the range of the calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original solvent, accounting for the dilution factor.

Predicted Solubility Profile and Rationale

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted. The molecule has polar functional groups (nitro and aldehyde) and a larger, non-polar aromatic backbone.

Caption: Molecular features influencing solubility in different solvent types.

Table 1: Predicted Solubility of this compound

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| DMSO | High | Aprotic | High | Strong polar interactions with the nitro and aldehyde groups. |

| DMF | High | Aprotic | High | Similar to DMSO, a highly polar aprotic solvent. |

| Acetone | Medium | Acceptor | Moderate | Can act as a hydrogen bond acceptor for the aldehyde proton. |

| Acetonitrile | Medium | Aprotic | Moderate | A polar aprotic solvent, but generally less effective than DMSO. |

| Ethanol | High | Donor/Acceptor | Low to Moderate | The non-polar backbone may limit solubility despite hydrogen bonding potential. |

| Dichloromethane | Low | Aprotic | Low | Primarily interacts with the non-polar regions of the molecule. |

| Hexane | Very Low | Non-polar | Very Low | Ineffective at solvating the polar functional groups. |

Concluding Remarks and Strategic Implications

The systematic determination of the solubility profile of this compound is a foundational step in its evaluation as a potential drug candidate. The isothermal shake-flask method provides a robust and reliable means to obtain this critical data. The predicted solubility in polar aprotic solvents like DMSO is advantageous for initial in-vitro screening. However, its anticipated poor solubility in more pharmaceutically relevant solvents will likely necessitate the use of formulation strategies to enhance bioavailability. Future work should focus on determining its aqueous solubility at different pH values and in biorelevant media to better predict its in-vivo performance.

References

-

University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

Dibrivnyi, V. N., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. BMC Chemistry, 13(1), 105. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. PubChem. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ChemBK. (n.d.). 5-(4-nitrophenyl)furfural. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Open Oregon Educational Resources. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]

Sources

- 1. 2-(4-Nitrophenyl)furan|High-Quality Research Chemical [benchchem.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde. While specific stability data for this compound is not extensively published, this document synthesizes information from structurally related analogues, including 5-(4-nitrophenyl)-2-furaldehyde and other aromatic nitro compounds, to establish a robust framework for its handling and preservation. The principles outlined herein are grounded in the inherent chemical properties of the molecule's constituent functional groups—the nitrophenyl ring, the furan moiety, and the aldehyde group—to ensure the long-term integrity of the compound for research and development applications.

Chemical Profile and Inherent Stability Considerations

This compound is a complex organic molecule with several reactive functional groups that dictate its stability profile. Understanding the interplay of these groups is paramount to preventing degradation.

-

The Furan Ring: The furan moiety, while aromatic, is susceptible to acidic conditions, which can lead to ring-opening and polymerization.[1] Its reactivity also makes it a target for oxidation.

-

The Aldehyde Group: Aldehydes are prone to oxidation, converting the carbaldehyde to a carboxylic acid. This process can be accelerated by exposure to air (autoxidation), light, and certain metal ions.

-

The Aromatic Nitro Group: The nitro group is electron-withdrawing and contributes to the overall reactivity of the molecule. Aromatic nitro compounds can be sensitive to light and may possess toxicological properties.[2] Some polynitrated aromatic compounds are known to be time-sensitive and can pose an explosion hazard under specific conditions, although this is more common with multiple nitro groups.[3]

Given these characteristics, the primary degradation concerns for this compound are oxidation of the aldehyde, acid-catalyzed degradation of the furan ring, and potential photodecomposition.

Recommended Storage and Handling Protocols

To mitigate the inherent instabilities, a multi-faceted approach to storage and handling is essential. The following recommendations are based on best practices for analogous chemical structures.[4][5][6][7]

Long-Term Storage (Months to Years)

For preserving the compound's integrity over extended periods, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Reduces the rate of chemical reactions, including oxidation and other degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen. |

| Light | Amber or Opaque Vials | Protects against photodecomposition, a common degradation route for nitroaromatic compounds. |

| Container | Tightly Sealed Glass Vials | Glass is inert, and a tight seal prevents moisture ingress and exposure to air. Avoid metal foil-lined caps.[3] |

Short-Term Storage (Days to Weeks)

For samples in active use, the following conditions will suffice for short durations:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows degradation for frequently accessed samples. |

| Atmosphere | Tightly Sealed Container | Minimizes exposure to air and moisture between uses. |

| Light | Protection from Direct Light | Store in a dark place or use amber vials to prevent light-induced degradation. |

General Handling Procedures

-

Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. The analogue 5-(4-nitrophenyl)-2-furaldehyde is known to cause skin and eye irritation.[8][9]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong reducing agents, and strong acids and bases to prevent vigorous and potentially hazardous reactions.[2][3]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. A simplified overview of the most probable routes is presented below.

Caption: Potential degradation pathways for the title compound.

Methodology for Stability and Purity Assessment

A robust analytical program is necessary to monitor the purity and stability of this compound over time. The following experimental workflow outlines a standard approach.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A UV detector set to the compound's λmax will provide sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in key functional groups, such as the appearance of a broad O-H stretch indicative of carboxylic acid formation.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study.

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

While this compound is a valuable compound for various research applications, its chemical structure necessitates careful handling and storage to ensure its stability and purity.[9] By controlling temperature, atmosphere, and light exposure, and by implementing a rigorous analytical monitoring program, researchers can preserve the integrity of this compound for reliable and reproducible experimental outcomes. The recommendations in this guide, derived from the chemical principles of its functional groups and data from close structural analogues, provide a solid foundation for the proper stewardship of this important chemical entity.

References

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-131. [Link]

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

-

Graulich, A., & Gais, H.-J. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

-

ChemBK. (n.d.). 5-(4-nitrophenyl)furfural. Retrieved from [Link]

-

Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde. Retrieved from [Link]

-

Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

-

Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

-

ResearchGate. (2014). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

ResearchGate. (2002). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

-

Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

-

Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. kamatlab.com [kamatlab.com]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 8. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Pharmacophore: A Technical Guide to 5-(Substituted-Nitrophenyl)furan-2-carbaldehydes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, the furan ring, particularly when functionalized with a nitrophenyl moiety, has emerged as a privileged structure in the design of new therapeutic agents. This technical guide provides an in-depth literature review of 5-(substituted-nitrophenyl)furan-2-carbaldehydes, a class of compounds demonstrating significant promise in the development of antimicrobial and anticancer drugs. We will delve into the synthetic strategies, spectral and thermodynamic properties, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential.

The Synthetic Gateway: Crafting the Core Scaffold

The synthesis of 5-(substituted-nitrophenyl)furan-2-carbaldehydes is most effectively achieved through the Meerwein arylation reaction. This versatile method involves the copper-catalyzed addition of a substituted nitrophenyl diazonium salt to furan-2-carbaldehyde. The reaction proceeds via a radical mechanism, offering a direct and efficient route to the desired 5-aryl-2-furaldehydes.[1][2]

Experimental Protocol: Meerwein Arylation for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde

This protocol details the synthesis of a representative compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, adapted from established literature procedures.[3]

Materials:

-

2-chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Nitrite (NaNO₂)

-

Furan-2-carbaldehyde

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 8 g of 2-chloro-4-nitroaniline in a 1:1 mixture of concentrated HCl and water with heating and stirring until a clear solution is obtained.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 0.07 mol of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.[3]

-

Stir the reaction mixture for one hour at this temperature to ensure complete diazotization.[3]

-

Filter the cold solution to remove any impurities.

-

-

Meerwein Arylation:

-

To the filtered diazonium salt solution, add 0.05 mol of furan-2-carbaldehyde.[3]

-

Add a solution of 2 g of copper(II) chloride in 10 ml of water dropwise to the reaction mixture.[3]

-

Stir the mixture vigorously for 4 hours at room temperature. A precipitate will form.[3]

-

Allow the reaction to stand overnight at room temperature.[3]

-

-

Work-up and Purification:

-

Filter the precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.

-

Alternative Synthetic Routes

While Meerwein arylation is a primary method, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative approach.[4] This method involves the reaction of a substituted nitrophenylboronic acid with a 5-halofuran-2-carbaldehyde in the presence of a palladium catalyst and a base. The yields for Suzuki-Miyaura couplings are generally good and the reaction conditions are often milder than those of the Meerwein arylation.[4]

Structural Elucidation and Physicochemical Properties

The structural confirmation and characterization of 5-(substituted-nitrophenyl)furan-2-carbaldehydes rely on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, in DMSO-d₆ shows characteristic signals for the aromatic protons. The protons on the nitrophenyl ring typically appear as doublets in the downfield region (around 8.31 and 8.04 ppm), while the furan ring protons also present as doublets at approximately 7.44 and 7.37 ppm.[5] The aldehyde proton of the carbaldehyde would be expected to resonate as a singlet further downfield, typically above 9.5 ppm.

-

¹³C NMR: The carbon NMR spectrum of 5-(4-nitrophenyl)furan-2-carboxylic acid in CDCl₃ reveals signals for the carboxyl carbon, the aromatic carbons of both the furan and nitrophenyl rings, with the carbon bearing the nitro group appearing at a characteristic downfield shift.[5] For the carbaldehyde, the carbonyl carbon would be expected to have a chemical shift in the range of 175-185 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands include a strong absorption for the aldehydic C=O stretch, typically observed around 1670-1700 cm⁻¹. The C-NO₂ stretching vibrations are also prominent, usually appearing as two distinct bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. For 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde derivatives, the mass spectrum will show the molecular ion peak (M+) along with isotopic peaks (M+2, M+3) characteristic of the presence of a chlorine atom.[3]

-

Thermodynamic Properties

The thermodynamic properties of the ortho-, meta-, and para-isomers of 5-(nitrophenyl)furan-2-carbaldehyde have been investigated. The temperature dependence of their saturated vapor pressure was determined using Knudsen's effusion method, allowing for the calculation of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation.[6] The standard molar enthalpies of formation in the crystalline state were determined via bomb calorimetry.[6] These thermodynamic data are essential for optimizing synthesis, purification, and application processes.[6]

Biological Activities and Therapeutic Potential

The presence of the nitrofuran pharmacophore is a strong indicator of potential biological activity. Indeed, 5-(substituted-nitrophenyl)furan-2-carbaldehydes and their derivatives have demonstrated a broad spectrum of antimicrobial and anticancer properties.

Antimicrobial Activity

Nitrofurans have a long history as effective antimicrobial agents. Their mechanism of action involves the reductive activation of the nitro group by bacterial nitroreductases to form highly reactive intermediates.[7][8] These reactive species, including nitro-anion radicals and hydroxylamine, are non-specific in their targets and can damage a wide range of cellular macromolecules, including DNA, RNA, ribosomes, and essential enzymes involved in metabolic pathways.[7][8][9] This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to nitrofurans.

Derivatives of 5-(substituted-nitrophenyl)furan-2-carbaldehyde have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] The specific minimum inhibitory concentrations (MICs) are dependent on the substitution pattern on the nitrophenyl ring.

Anticancer Activity

The reductive bioactivation of the nitro group is also a key feature of the anticancer activity of nitrofuran derivatives. In the hypoxic environment of solid tumors, the nitro group can be reduced to cytotoxic species that induce DNA damage and apoptosis.[10] Structural modifications of the antibacterial drug nitrofurantoin have led to the development of compounds with potent anticancer activity against various cancer cell lines, including colorectal, breast, cervical, and liver cancer.[11][12] These compounds have been shown to induce oxidative DNA damage, upregulate the pro-apoptotic protein Bax, downregulate the anti-apoptotic protein Bcl-2, and activate caspases 3/7.[11][12]

The aldehyde functionality of 5-(substituted-nitrophenyl)furan-2-carbaldehydes serves as a versatile handle for the synthesis of more complex derivatives, such as chalcones and isoxazolines, which have also demonstrated significant antitumor potential.[9]

Structure-Activity Relationships (SAR)

The biological activity of 5-(substituted-nitrophenyl)furan-2-carbaldehydes is significantly influenced by the nature and position of the substituents on the nitrophenyl ring.

-

Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) affects the electronic properties and steric hindrance of the molecule, which in turn can influence its interaction with biological targets and its susceptibility to enzymatic reduction.

-

Other Substituents: The presence of other electron-withdrawing or electron-donating groups on the nitrophenyl ring can modulate the redox potential of the nitro group, thereby affecting its activation and biological activity. Halogen substituents, such as chlorine, have been shown to be compatible with potent antimicrobial activity.[3]

A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective analogs.

Future Perspectives and Drug Development

5-(Substituted-nitrophenyl)furan-2-carbaldehydes represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer therapies. The versatility of their synthesis and the tunability of their biological activity through structural modification make them attractive candidates for further investigation.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substitution patterns to further explore the SAR.

-

In-depth mechanistic studies: Elucidation of the specific molecular targets and pathways involved in their antimicrobial and anticancer effects.

-

Preclinical evaluation: In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of the most promising candidates.

-

Development of drug delivery systems: Formulation strategies to enhance the solubility, bioavailability, and targeted delivery of these compounds.

The continued exploration of this chemical scaffold holds the key to unlocking new and effective treatments for infectious diseases and cancer.

Visualizations

General Structure

Caption: General structure of 5-(4-nitrophenyl)furan-2-carbaldehyde.[13]

Synthetic Workflow

Caption: Reductive activation mechanism of nitrofurans.

References

-

Mechanism of Meerwein Arylation of Furan Derivatives. (2025-08-09). ResearchGate. Retrieved from [Link]

-

Mechanism of nitrofuran activation and resistance. (n.d.). ResearchGate. Retrieved from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. Retrieved from [Link]

-

Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (n.d.). SciSpace. Retrieved from [Link]

-

Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (n.d.). AUB ScholarWorks. Retrieved from [Link]

-

What is the mechanism of Nitrofurazone? (2024-07-17). Patsnap Synapse. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. Retrieved from [Link]

-

5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. (2015-12-09). PubMed. Retrieved from [Link]

-

Reductive activation of nitroheterocyclic compounds. (1997-04). PubMed. Retrieved from [Link]

-

Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]

-

Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2025-12-05). ResearchGate. Retrieved from [Link]

-

Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024-10-29). Karger Publishers. Retrieved from [Link]

-

Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (2023-03-15). AUB ScholarWorks. Retrieved from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2025-10-13). ResearchGate. Retrieved from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Mechanism of Meerwein arylation of furan derivatives. (n.d.). Scilit. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 10. Reductive activation of nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 13. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Derivatization of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde for High-Throughput Bioassays

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde, a promising scaffold for drug discovery. We present detailed, field-tested protocols for the synthesis of Schiff base and hydrazone derivatives, leveraging the reactivity of the furan-2-carbaldehyde moiety. Furthermore, this document outlines robust, step-by-step methodologies for evaluating the biological potential of these novel compounds through standardized antimicrobial and anticancer bioassays. The protocols are designed for reproducibility and scalability, enabling researchers in medicinal chemistry and drug development to efficiently generate and screen compound libraries to identify novel therapeutic leads.

Introduction: The Strategic Value of the Nitrophenyl-Furan Scaffold

The this compound molecule represents a strategic starting point for the synthesis of novel bioactive compounds. Its structure is a deliberate convergence of three key pharmacophoric elements:

-

The Furan Ring: A five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds, valued for its ability to engage in various biological interactions.[1][2]

-

The Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring is a well-established feature in compounds with significant antimicrobial and anticancer properties.[3][4] The mechanism often involves the enzymatic reduction of the nitro group within target cells (bacterial or cancerous) to generate reactive cytotoxic intermediates.[3][5]

-

The Carbaldehyde Group: This aldehyde functional group is an exceptionally versatile chemical handle, providing a reactive site for a wide array of chemical transformations, most notably condensation reactions, to build molecular diversity.[6]

Derivatization of this core scaffold is a cornerstone of structure-activity relationship (SAR) studies.[7] By systematically modifying the molecule, typically at the aldehyde position, researchers can fine-tune its physicochemical properties (e.g., solubility, lipophilicity) and steric profile to enhance target affinity, improve efficacy, and reduce toxicity. This application note provides the foundational synthetic and biological testing protocols to empower this discovery process.

Part I: Synthesis and Derivatization Strategies

The primary strategy for derivatizing the parent aldehyde involves the condensation reaction between its electrophilic carbonyl carbon and a primary amine or related nucleophile. This reaction, which forms a new carbon-nitrogen double bond (C=N), is efficient, high-yielding, and adaptable to a wide range of building blocks, making it ideal for creating a chemical library.

Caption: General scheme for derivatizing the parent aldehyde.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) are formed by reacting the aldehyde with primary amines.[8][9] The resulting C=N bond extends the conjugated system of the molecule, which can be crucial for biological activity.

Causality: This reaction is typically catalyzed by a small amount of acid. The acid protonates the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. A subsequent dehydration step, often facilitated by heating, removes a molecule of water and drives the reaction to completion, forming the stable imine product.

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.

-

Addition of Amine: To the stirred solution, add the desired substituted aniline (1.0 mmol, 1.0 eq).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

Hydrazones, formed from the reaction with hydrazines, are a class of compounds well-documented for their potent anticancer and antimicrobial activities.[10][11][12][13]

Causality: Hydrazines (R-NHNH₂) are generally more potent nucleophiles than anilines due to the "alpha effect," where the lone pair on the adjacent nitrogen atom enhances reactivity. Consequently, this reaction often proceeds efficiently at room temperature or with gentle heating, sometimes without the need for an acid catalyst.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve this compound (1.0 mmol, 1.0 eq) in 15 mL of methanol in a 50 mL round-bottom flask.

-

Addition of Hydrazine: Add the selected hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 mmol, 1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The formation of a colored precipitate is a strong indicator of product formation. Monitor by TLC.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold methanol to remove any soluble impurities. The product is often pure enough for biological testing at this stage, but can be recrystallized from ethanol if necessary.

-

Drying & Characterization: Dry the purified hydrazone derivative under vacuum and characterize its structure by spectroscopic methods.

Part II: Bioassay Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to screen them for biological activity. The following protocols for antimicrobial and anticancer evaluation are standardized, high-throughput, and provide quantitative data for robust structure-activity relationship analysis.

Caption: Workflow from synthesized compounds to bioassay data.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations simultaneously.

Trustworthiness: The validity of this protocol relies on strict adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18] The inclusion of a positive control (a known antibiotic), a negative control (no bacteria), and a vehicle control (DMSO or solvent without compound) in every assay is mandatory to ensure the results are reliable and interpretable.

Step-by-Step Methodology:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

-

Compound Plating: a. Prepare a 10 mg/mL stock solution of each derivative in dimethyl sulfoxide (DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth to achieve a range of desired final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final volume in each well is 100 µL before adding bacteria.

-

Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL. b. Include control wells: broth only (sterility control), broth + inoculum (growth control), and broth + inoculum + DMSO (vehicle control). c. Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan.[20][21] The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or growth inhibition.

Trustworthiness: This assay's reliability hinges on establishing a linear relationship between cell number and formazan production for the specific cell line being used. The protocol must include wells with untreated cells (100% viability control) and a vehicle control to account for any effects of the solvent (e.g., DMSO).

Step-by-Step Methodology:

-